molecular formula C10H18N2O B13806245 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine CAS No. 91087-27-3

1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine

Cat. No.: B13806245
CAS No.: 91087-27-3
M. Wt: 182.26 g/mol
InChI Key: KVZXHMCQCFGPGN-UHFFFAOYSA-N
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Description

1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine is a chemical compound that features both an oxirane (epoxide) ring and a piperazine ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The oxirane ring is known for its high reactivity, which allows it to participate in a variety of chemical transformations. The piperazine ring, on the other hand, is a common structural motif in medicinal chemistry, often found in pharmaceuticals due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine typically involves the reaction of an epoxide with a piperazine derivative. One common method is the reaction of glycidyl ethers with piperazine derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia, primary amines, and thiols are used under basic or acidic conditions to open the oxirane ring.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Formed from the reduction of the oxirane ring.

    Amino alcohols, thioethers, and ethers: Formed from the nucleophilic substitution reactions.

Scientific Research Applications

1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of polymers and as a cross-linking agent in the manufacture of resins and coatings.

Mechanism of Action

The mechanism of action of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds. The piperazine ring can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)morpholine: Contains a morpholine ring instead of a piperazine ring.

    1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)pyrazole: Features a pyrazole ring instead of a piperazine ring.

Uniqueness

The uniqueness of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine lies in its combination of an oxirane ring and a piperazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and medicinal chemistry. The presence of the piperazine ring also imparts potential biological activity, making it a promising candidate for drug development.

Properties

CAS No.

91087-27-3

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(oxiran-2-ylmethyl)-4-prop-2-enylpiperazine

InChI

InChI=1S/C10H18N2O/c1-2-3-11-4-6-12(7-5-11)8-10-9-13-10/h2,10H,1,3-9H2

InChI Key

KVZXHMCQCFGPGN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1)CC2CO2

Origin of Product

United States

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